Berberine sulphate

Overview

Description

Berberine sulphate is a naturally occurring isoquinoline alkaloid derived from various plants, including the Berberis species. It is known for its bright yellow color and has been used traditionally in Chinese and Ayurvedic medicine for its antibacterial, anti-inflammatory, and antidiarrheal properties . This compound is a quaternary ammonium salt, making it highly soluble in water, which enhances its bioavailability compared to other forms of berberine .

Mechanism of Action

Berberine sulphate, also known as BERBERINE SULFATE, is a naturally occurring isoquinoline alkaloid found in various medicinal herbs. It has been widely used in traditional medicine for its antibacterial and anti-inflammatory properties . This article aims to provide a comprehensive review of the mechanism of action of this compound.

Target of Action

this compound has been found to target several cellular and molecular entities. One of the primary targets of berberine is the protein FtfL (formate tetrahydrofolate ligase), a key enzyme in C1 metabolism, in Peptostreptococcus anaerobius . Other targets include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .

Mode of Action

this compound interacts with its targets, leading to a series of changes in cellular functions. For instance, it inhibits the growth of several CRC-driving bacteria, especially Peptostreptococcus anaerobius . It also shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways .

Biochemical Pathways

this compound affects various biochemical pathways. It shows anti-inflammatory and antioxidant activity via the regulation of multiple signaling pathways, including AMPK, NF-κB, SIRT-1, HIF-1α, PI3K, Akt, JAK-2, Ca 2+ channels, and endoplasmic reticulum stress . It also influences cholesterol metabolism, thereby potentially ameliorating dyslipidemias and atherosclerosis .

Pharmacokinetics

this compound exhibits poor oral absorption and low bioavailability . It undergoes extensive metabolism in the body, with approximately 43.5% being metabolized in the enterocytes due to p-glycoprotein (P-gp)-mediated efflux and self-aggregation . It is metabolized in the body by metabolic pathways such as demethylation, glucuronidation to thalifendine, berberrubine, jatrorrhizine, and demethyleneberberin .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been reported to exert anti-obesity and anti-inflammatory benefits . It also decreases blood pressure by reducing cholesterol via several mechanisms . Furthermore, it has been found to have anticancer activity based on many biochemical pathways, especially its proapoptotic and anti-inflammatory activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the gut microbiota is a significant factor that can metabolize berberine to active metabolites . Berberine can modulate liver lipid production and clearance by regulating cellular targets such as cluster of differentiation 36 (CD36), acetyl-CoA carboxylase (ACC), microsomal triglyceride transfer protein (MTTP), scavenger receptor class B type 1 (SR-BI), low-density lipoprotein receptor (LDLR), and ATP-binding cassette transporter A1 (ABCA1) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of berberine sulphate typically involves the use of crude berberine as a starting material. The process includes the following steps :

Dissolution and Filtration: Crude berberine is dissolved in water at temperatures between 80 to 95°C with the aid of activated carbon. The solution is then filtered to obtain a refined berberine solution.

Reaction with Sulphuric Acid: The refined berberine solution is reacted with dilute sulphuric acid at 70 to 95°C for 3 to 5 hours. This reaction produces hydrogen sulphate berberine.

Neutralization and Recrystallization: The hydrogen sulphate berberine is neutralized with a 10% sodium hydroxide solution to a pH of 7 to 8. The solution is then subjected to pressure reduction and water removal, followed by recrystallization using 80 to 90% ethanol to obtain the final this compound product.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity. The process is optimized to overcome the disadvantages of low yield and high cost associated with traditional methods .

Chemical Reactions Analysis

Types of Reactions

Berberine sulphate undergoes various chemical reactions, including:

Oxidation: Berberine can be oxidized to form oxyberberine, which has stronger binding interactions with hemoglobin.

Reduction: Reduction reactions can convert berberine into its dihydro form, enhancing its biological activity.

Substitution: Berberine can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used under mild conditions.

Substitution: Reactions typically occur in the presence of nucleophiles like halides or amines under basic conditions.

Major Products

Oxyberberine: Formed through oxidation.

Dihydroberberine: Formed through reduction.

Substituted Berberine Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Berberine sulphate has a wide range of scientific research applications :

Chemistry: Used as a natural dye and in histology for staining heparin in mast cells.

Biology: Investigated for its effects on glucose and lipid metabolism, inflammation, and oxidative stress.

Medicine: Studied for its potential in treating diabetes, cardiovascular diseases, and cancer. It has shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells.

Industry: Utilized in the production of pharmaceuticals and as a natural dye in textiles.

Comparison with Similar Compounds

Berberine sulphate is compared with other isoquinoline alkaloids such as :

Palmatine: Similar in structure but less potent in its biological effects.

Jatrorrhizine: Another isoquinoline alkaloid with similar antibacterial properties but different pharmacokinetics.

Coptisine: Shares similar therapeutic properties but differs in its molecular targets.

This compound stands out due to its high water solubility and enhanced bioavailability, making it more effective in clinical applications compared to its counterparts .

Properties

IUPAC Name |

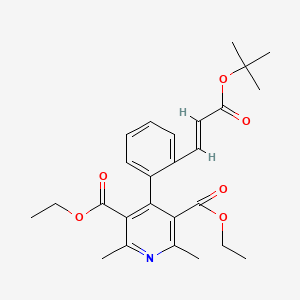

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H18NO4.H2O4S/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVABJMSSDUECT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977452 | |

| Record name | Bis(9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

INSOL IN CHLOROFORM /TRIHYDRATE/ | |

| Record name | BERBERINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW CRYSTALS | |

CAS No. |

316-41-6, 6190-33-6 | |

| Record name | Berberine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Berberine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBERINE SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST3E667FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BERBERINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and weight of berberine sulphate?

A1: this compound has the molecular formula C20H18NO4+ · HSO4− and a molecular weight of 433.43 g/mol.

Q2: How does this compound interact with biological targets?

A2: While the exact mechanisms are still under investigation, research suggests that this compound exerts its effects through multiple pathways, including:

- Binding to DNA and RNA: this compound can intercalate into DNA and RNA, potentially interfering with replication, transcription, and translation processes in cells. []

- Inhibition of respiratory chain: this compound has been shown to inhibit the NADH oxidase system in the electron transport chain, affecting cellular energy production. []

Q3: What is the stability profile of this compound under various conditions?

A3: this compound demonstrates good stability in solid form but can be sensitive to light and moisture.

Q4: What is the mechanism behind the anti-amoebic activity of this compound?

A4: Research suggests that this compound might exert its anti-amoebic effects through multiple mechanisms, including:

- Inhibition of growth and structural changes: this compound was found to inhibit the growth of Entamoeba histolytica in vitro and induce morphological alterations in the parasite, such as chromatin clumping and autophagic vacuole formation. []

Q5: How does this compound affect mast cells?

A7: this compound binds to heparin, a major component of mast cell granules. [] This property makes this compound a useful tool for:

- Mast cell identification and quantification: The binding of this compound to heparin allows for the identification and quantification of mast cells using fluorescence microscopy and flow cytometry. [, , ]

- Studying mast cell heterogeneity: this compound staining patterns can help differentiate mast cell subtypes based on their heparin content and composition. [, , ]

Q6: Does this compound impact the growth of other microorganisms?

A8: Yes, in vitro studies have demonstrated that this compound exhibits antifungal activity against various fungal species, including Candida albicans, Aspergillus species, and others. [] The minimum inhibitory concentrations vary depending on the fungal species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.